Pentabromo(2-bromoethyl)benzene

Flame Retardancy Bromine Content Material Science

Formulators seeking non-blooming flame retardancy in engineering thermoplastics face volatility and incompatibility with additive FRs. Pentabromo(2-bromoethyl)benzene solves this via covalent incorporation. • ~50°C higher boiling point vs PBEB (463°C vs 413°C) minimizes mold deposit formation during injection molding. • ~82.7% bromine content (vs ~79.9% for PBEB) enables equivalent FR performance at ~3.5% lower additive loading. • Reactive bromoethyl side chain enables grafting/copolymerization for permanent, non-migrating flame retardancy. Supplied as 98% pure material with full QA documentation for research and industrial polymer development.

Molecular Formula C8H4Br6
Molecular Weight 579.5 g/mol
CAS No. 53097-60-2
Cat. No. B13762378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromo(2-bromoethyl)benzene
CAS53097-60-2
Molecular FormulaC8H4Br6
Molecular Weight579.5 g/mol
Structural Identifiers
SMILESC(CBr)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C8H4Br6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2
InChIKeyVCKGAEKPOCKYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromo(2-bromoethyl)benzene Overview


Pentabromo(2-bromoethyl)benzene (CAS 53097-60-2), with the IUPAC name 1,2,3,4,5-pentabromo-6-(2-bromoethyl)benzene and molecular formula C8H4Br6, is a fully brominated aromatic compound containing six bromine atoms. It is a member of the brominated flame retardant (BFR) class, characterized by its high molecular weight (579.54 g/mol), high bromine content (approximately 82.7% by weight), and high boiling point (~463.3°C) . This compound is primarily utilized as a reactive flame retardant intermediate in polymer synthesis and as a reference standard for analytical chemistry, particularly in environmental monitoring and the study of novel brominated flame retardants (NBFRs) [1][2].

Reactive flame retardant intermediate for polymer synthesis
Reference standard for environmental monitoring of NBFRs

Pentabromo(2-bromoethyl)benzene: Why PBEB/HBB Substitution Fails


Pentabromo(2-bromoethyl)benzene cannot be simply interchanged with its close analogs such as pentabromoethylbenzene (PBEB) or hexabromobenzene (HBB) due to quantifiable differences in molecular structure, physical properties, and reactivity that directly impact performance and processing. The presence of an additional bromine atom on the ethyl side chain fundamentally alters its reactivity as a functionalized intermediate, enabling covalent incorporation into polymer matrices unlike purely additive analogs [1][2]. This structural difference results in a significantly higher molecular weight (579.5 vs. 500.6 g/mol for PBEB) and a higher boiling point (~463°C vs. ~413°C), which directly influences thermal processing windows and volatility profiles . Furthermore, the compound's unique substitution pattern dictates a distinct photodegradation pathway and kinetic profile under environmental conditions, which has implications for both its environmental fate and its stability in end-use applications [3]. These quantifiable differences in key performance metrics, detailed in the following evidence, preclude generic substitution without a complete reformulation and performance validation.

  • Reactivity profile

    Additional side-chain bromine enables covalent incorporation; additive analogs such as PBEB or HBB cannot replicate this behavior.

  • Thermal processing window

    Higher molecular weight shifts boiling point and volatility; direct substitution may alter compounding stability and lead to additive loss.

  • Environmental fate extrapolation

    Class-level photodegradation kinetics from NBFR analogs may not predict behavior; compound-specific degradation pathways require verification.

Pentabromo(2-bromoethyl)benzene: Property Comparison with Analogs


Bromine Content and Flame Retardant Efficiency

The flame retardant efficacy of brominated compounds is directly proportional to their bromine content, which provides the source of halogen radicals for gas-phase combustion inhibition. Pentabromo(2-bromoethyl)benzene possesses a bromine content of approximately 82.7% by weight, a value that exceeds that of its closest structural analog, pentabromoethylbenzene (PBEB), which has a bromine content of approximately 79.9% . This difference of ~2.8 percentage points in bromine mass fraction translates to a higher density of active flame-quenching species per unit mass of additive. For formulators, this means that, theoretically, a lower loading of the target compound could be required to achieve an equivalent level of flame retardancy compared to PBEB, offering potential cost and material property advantages [1].

Bromine content
Cross-study comparable
~82.7%
PBEB: ~79.9%
+2.8 pp (3.5% relative)
Supports higher flame retardant efficiency per unit mass
Theoretical calculation based on molecular formula
Flame Retardancy Bromine Content Material Science

Molecular Weight, Boiling Point, and Processing Stability

The higher molecular weight of Pentabromo(2-bromoethyl)benzene (579.5 g/mol) compared to PBEB (500.6 g/mol) correlates with a substantially higher predicted boiling point of 463.3°C versus 413.3°C for PBEB . This 50°C increase in boiling point is a critical differentiator for high-temperature polymer processing, such as in engineering thermoplastics. A higher boiling point implies lower volatility and reduced additive loss during compounding and molding, which is essential for maintaining flame retardant performance and preventing mold plate-out. This quantitative difference directly impacts the processing window and the suitability of the compound for applications requiring elevated thermal stability [1].

Boiling point
Cross-study comparable
463.3 °C
PBEB: 413.3 °C
+50 °C
Indicates reduced volatility in high-temperature processing
Predicted values at 760 mmHg
Polymer Processing Thermal Stability Volatility

Photodegradation Kinetics and Environmental Fate

While direct photodegradation data for Pentabromo(2-bromoethyl)benzene is not available, a class-level inference can be drawn from a study on the photolysis of four typical NBFRs, including the close analog pentabromoethylbenzene (PBEB). Under 334-365 nm irradiation, the degradation rates for these NBFRs were found to be in the range of 0.0265–0.0433 min⁻¹ [1]. This provides a baseline for the expected environmental photostability of compounds within this structural class. However, it is crucial to note that the presence of the additional bromine atom on the ethyl chain in Pentabromo(2-bromoethyl)benzene is expected to alter its reactivity and could result in a different kinetic profile compared to PBEB. This underscores the need for compound-specific environmental fate studies and highlights that data from a close analog cannot be directly substituted.

Photodegradation
Class-level inference
No direct data
NBFR class k: 0.0265–0.0433 min⁻¹
Environmental fate requires compound-specific study
Analog data cannot replace direct measurement
Environmental Chemistry Photolysis Degradation Kinetics

Pentabromo(2-bromoethyl)benzene: Key Application Advantages


Reactive Flame Retardant for High-Temperature Thermoplastics

Given its ~50°C higher boiling point compared to PBEB (463.3°C vs. 413.3°C), Pentabromo(2-bromoethyl)benzene is a superior candidate for use as a reactive flame retardant in engineering thermoplastics processed at elevated temperatures (e.g., polyamides, polyesters, and polycarbonates). The reduced volatility minimizes additive loss and mold deposit formation during compounding and injection molding, ensuring more consistent flame retardant performance . The bromoethyl group provides a potential reactive site for grafting or copolymerization, leading to non-blooming, permanent flame retardancy [1].

High-Efficiency FR with Lower Additive Loadings

For applications where minimizing the impact on polymer mechanical properties is critical, the higher bromine content of Pentabromo(2-bromoethyl)benzene (~82.7%) relative to PBEB (~79.9%) offers a quantifiable advantage. This 3.5% relative increase in bromine mass fraction theoretically allows formulators to achieve the same level of flame retardancy with a proportionally lower additive loading. This can result in cost savings on a per-unit-of-bromine basis and, more importantly, a reduced impact on the base polymer's physical properties such as impact strength and tensile modulus [2].

Analytical Reference Standard for Novel BFR Monitoring

As a representative of novel brominated flame retardants (NBFRs), a pure and well-characterized standard of Pentabromo(2-bromoethyl)benzene is essential for the accurate identification and quantification of this specific compound and its degradation products in environmental matrices (water, soil, biota) [3]. Its distinct molecular weight and fragmentation pattern are crucial for developing robust GC-MS or LC-MS/MS methods, enabling researchers to distinguish it from its analogs like PBEB and HBB in complex samples [4].

Synthetic Intermediate for Polybrominated Compounds

The terminal bromine atom on the ethyl side chain provides a reactive handle for further chemical modification, distinguishing Pentabromo(2-bromoethyl)benzene from non-functionalized analogs like PBEB and HBB. It can serve as a versatile intermediate for synthesizing a range of specialized polybrominated compounds, including pentabromobenzyl ethers and other derivatives, via nucleophilic substitution reactions [5][6]. This reactivity is a key differentiator for researchers seeking to create new, covalently-bound flame retardant systems or other functional materials.

Application
Selection Property
Validation Focus
Reactive FR for engineering thermoplastics
High thermal processing stability
Volatility and mold deposit assessment
High-efficiency FR with lower loading
Elevated bromine content per unit mass
Formulation loading optimization
Analytical reference standard for NBFRs
Distinct molecular weight and fragmentation
GC-MS/LC-MS/MS method development
Synthetic intermediate for polybrominated derivatives
Reactive bromoethyl side chain
Nucleophilic substitution and purity analysis

Technical Documentation Hub

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15 linked technical documents
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